molecular formula C14H12N2S B1663870 4-(1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 921193-28-4

4-(1,3-benzothiazol-2-yl)-N-methylaniline

Cat. No. B1663870
M. Wt: 240.33 g/mol
InChI Key: FHJRKGXJBXPBGA-UHFFFAOYSA-N
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Description

“4-(1,3-benzothiazol-2-yl)-N-methylaniline” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole compounds is a significant area of research. It has been reported that benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

A study by (Amnerkar et al., 2015) focused on the synthesis of compounds related to 4-(1,3-benzothiazol-2-yl)-N-methylaniline, which displayed significant antibacterial, antifungal, and anthelmintic activities. These compounds were tested against various microbial strains and showed effectiveness, with some compounds exhibiting maximum activity against both Gram-negative and Gram-positive bacteria.

Anticancer Activity

Research by (Havrylyuk et al., 2010) explored the antitumor screening of 4-thiazolidinones with a benzothiazole moiety. This study highlighted the anticancer activity of these compounds on various cancer cell lines, including leukemia, melanoma, and lung cancer.

Crystal Structure Analysis

A study by (Dong et al., 2002) investigated novel benzothiazole compounds synthesized from o-methylaniline. The crystal structure of these compounds was determined, providing insights into their molecular configurations and potential applications in material science.

Corrosion Inhibition

(Nayak & Bhat, 2023) conducted a study on 1,3-Benzothiazole derivatives, demonstrating their effectiveness as corrosion inhibitors. This research indicated that these compounds could protect metals against corrosion, making them valuable in industrial applications.

Catalytic Applications

The work of (Monguchi et al., 2009) illustrated the catalytic potential of benzothiazole compounds in C-H, N-H coupling reactions. This has implications for the development of new synthetic methodologies in organic chemistry.

Fluorescent Properties

(Bodke et al., 2013) synthesized novel benzothiazole derivatives with fluorescent properties. These compounds showed potential as fluorescent probes, which can be utilized in various scientific and industrial applications.

Corrosion Inhibition Studies

Research by (Hu et al., 2016) further confirmed the role of benzothiazole derivatives as corrosion inhibitors for steel in acidic environments, demonstrating their importance in materials science and engineering.

Safety And Hazards

The safety data sheet for a related compound, “1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJRKGXJBXPBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431602
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-N-methylaniline

CAS RN

439858-28-3
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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